O-Ethyl S-(2-furylmethyl)thiocarbonate

Flavor Chemistry Organoleptic Profiling Sensory Science

O-Ethyl S-(2-furylmethyl)thiocarbonate (CAS 376595-42-5), also known as ethoxy carbonyl furfurylthiol, is a synthetic monothiocarbonate ester belonging to the class of heteroaromatic organosulfur compounds. It is recognized as a flavoring agent (FEMA 4043, JECFA that functions primarily as a stable, heat-activated precursor for the potent coffee aroma compound 2-furfurylthiol (2-FFT).

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 376595-42-5
Cat. No. B3051996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Ethyl S-(2-furylmethyl)thiocarbonate
CAS376595-42-5
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOC(=O)SCC1=CC=CO1
InChIInChI=1S/C8H10O3S/c1-2-10-8(9)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
InChIKeyRPDATXKSJBDCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water;  Soluble in diether ether, ethyl acetate
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





O-Ethyl S-(2-furylmethyl)thiocarbonate (CAS 376595-42-5): Procurement-Grade Flavor Precursor and Specialty Thiocarbonate


O-Ethyl S-(2-furylmethyl)thiocarbonate (CAS 376595-42-5), also known as ethoxy carbonyl furfurylthiol, is a synthetic monothiocarbonate ester belonging to the class of heteroaromatic organosulfur compounds [1]. It is recognized as a flavoring agent (FEMA 4043, JECFA 1526) that functions primarily as a stable, heat-activated precursor for the potent coffee aroma compound 2-furfurylthiol (2-FFT) [2]. Unlike the free thiol, which exhibits rapid degradation in aqueous food matrices, this thiocarbonate is designed to withstand processing and storage conditions, releasing the active aroma only upon thermal triggering [3].

Precursor typeHeat-activated thiocarbonate, stable under storage
Odor profileSpicy floral character, distinct from roasted notes
AppearanceColorless liquid, suitable for clear formulations
Regulatory contextFEMA 4043, JECFA 1526 (2018 evaluation)

Why O-Ethyl S-(2-furylmethyl)thiocarbonate Cannot Be Replaced by Furfuryl Thioacetate or 2-Furfurylthiol


Substituting O-Ethyl S-(2-furylmethyl)thiocarbonate with the related furfuryl thioacetate (FEMA 3162) or the free 2-furfurylthiol introduces significant performance and regulatory risks. 2-Furfurylthiol is inherently unstable, with published data showing an 84% reduction in available aroma within 60 minutes in brewed coffee, undermining flavor shelf-life [1]. While furfuryl thioacetate is also a precursor, its dark brown appearance and sulfury burnt odor profile fundamentally differ from the colorless, spicy floral character of the thiocarbonate, limiting formulation flexibility . Moreover, the thiocarbonate benefits from a more recent and rigorous JECFA safety evaluation (2005/2018) compared to the thioacetate's 2002 assessment, addressing modern toxicological concerns related to furan ring metabolism that remain unresolved for the broader class [2].

Free thiol instability

2-Furfurylthiol loses 84% aroma in 60 min; direct use may not deliver consistent shelf-life impact.

Color and odor mismatch

Furfuryl thioacetate is dark brown with sulfury burnt notes, potentially restricting application in colorless or spicy/floral compositions.

Regulatory review gap

Comparator thioacetate’s JECFA evaluation dates to 2002; modern safety documentation may not be directly transferable.

Quantitative Differentiation Evidence for O-Ethyl S-(2-furylmethyl)thiocarbonate vs. Furfuryl Thioacetate and 2-Furfurylthiol


Odor Profile Divergence: Spicy Floral vs. Sulfury Burnt Character

O-Ethyl S-(2-furylmethyl)thiocarbonate exhibits a spicy floral odor profile, in contrast to the sulfury, burnt, roasted nutty and coffee-like aroma of the closely related furfuryl thioacetate [1]. This organoleptic distinction directly dictates application suitability; the thiocarbonate fits seamlessly into floral and spicy flavor compositions, whereas the thioacetate is restricted to roasted or burnt notes .

Odor profile
Reported
Spicy floral vs. sulfury burnt/roasted character (furfuryl thioacetate)
Enables spicy/floral creation, avoids burnt notes
Sensory evaluation in standard diluents
Flavor Chemistry Organoleptic Profiling Sensory Science

Appearance and Color: Colorless Liquid vs. Dark Brown for Furfuryl Thioacetate

O-Ethyl S-(2-furylmethyl)thiocarbonate is specified as a colorless clear liquid, whereas the commercial standard for furfuryl thioacetate is a dark brown liquid . The inherent color of the thioacetate can impart undesirable tint to colorless final products (e.g., clear beverages, white confections), requiring additional decolorization steps or limiting its use.

Appearance
Data to verify
Colorless clear liquid vs. dark brown (furfuryl thioacetate)
Eliminates color-taint risk in transparent products
Visual inspection per commercial specifications
Product Formulation Color Stability Purity Specifications

Safety Threshold: Established NOAEL of 8 mg/kg bw/day for the Thiocarbonate

A 28-day toxicity study on O-Ethyl S-(2-furylmethyl)thiocarbonate established a No-Observed-Adverse-Effect Level (NOAEL) of 8 mg/kg bw/day, providing a quantifiable safety margin of 11,000,000 relative to anticipated exposure [1]. In contrast, the earlier JECFA evaluation (2002) for the comparator furfuryl thioacetate concluded 'No safety concern' without publishing a discrete NOAEL, leaving a gap in quantitative risk assessment data [2]. The availability of a solid NOAEL for the thiocarbonate supports more defensible safety dossiers for regulatory submissions.

NOAEL
Reported
8 mg/kg bw/day (margin 11,000,000 vs. anticipated exposure)
Supports quantitative risk assessment
28-day oral study in rodents
Toxicology Safety Assessment Regulatory Compliance

Purity Benchmarks: >99% GC Purity with Validated Synthesis Protocol

The patented synthesis of O-Ethyl S-(2-furylmethyl)thiocarbonate achieves >99% purity by GC after distillation at 130–132°C (30 torr) with an 82% isolated yield [1]. In comparison, commercial furfuryl thioacetate is typically offered at 98% purity and appears as a dark brown liquid, suggesting the presence of colored impurities . The thiocarbonate's higher benchmark purity and documented synthetic reproducibility reduce the need for post-purchase purification.

Purity
Specification review
>99% (GC) after distillation; isolated yield 82%
Reduces downstream QC burden
Patented synthesis protocol
Process Chemistry Quality Assurance Synthetic Methodology

Regulatory Granularity: Updated 2018 JECFA Evaluation with Defined Intake Limits

O-Ethyl S-(2-furylmethyl)thiocarbonate received a positive JECFA safety evaluation in 2018, confirming 'No safety concern at current levels of intake when used as a flavouring agent' and establishing a Maximised Survey-derived Daily Intake (MSDI-EU) of 0.61 µg/capita/day [1]. By contrast, the comparator furfuryl thioacetate was last evaluated in 2002, before the implementation of updated genotoxicity testing guidelines for furan derivatives, and lacks a published MSDI value [2]. The more contemporary evaluation of the thiocarbonate provides greater regulatory certainty for procurement in markets requiring up-to-date safety documentation.

JECFA recency
Reported
2018 evaluation, MSDI-EU 0.61 µg/capita/day
Supports modern regulatory dossier
16-year gap vs. 2002 comparator assessment
Food Regulatory Affairs Safety Evaluation Intake Assessment

Flavor Precursor Functionality: Thermal Release of 2-Furfurylthiol with Demonstrated Instability of Free Thiol

O-Ethyl S-(2-furylmethyl)thiocarbonate is designed as a heat-labile flavor precursor that releases the potent coffee aroma compound 2-furfurylthiol (2-FFT) upon thermal processing, as demonstrated in sterilized coffee beverage applications at 121°C [1]. The free 2-FFT, by contrast, is highly unstable in aqueous solution, with a published 84% reduction in available aroma within 60 minutes of storage in brewed coffee [2]. The thiocarbonate circumvents this rapid loss by remaining intact during storage and releasing 2-FFT only upon heating, thus ensuring consistent flavor impact at the point of consumption.

Precursor release
Class-level
Thiocarbonate stable in storage; releases 2-FFT at 121°C; free thiol loses 84% in 60 min
Enables long-shelf-life on-demand aroma
Coffee brew storage vs. sterilization conditions
Flavor Delivery Systems Thermal Processing Aroma Stability

Procurement-Driven Application Scenarios for O-Ethyl S-(2-furylmethyl)thiocarbonate


Sterilized Ready-to-Drink (RTD) Coffee Beverages Requiring Long Shelf-Life Aroma Stability

In the production of canned or bottled RTD coffee beverages sterilized at 121°C, formulators face the challenge that the key aroma compound 2-furfurylthiol degrades rapidly (84% loss within 60 minutes in brewed coffee ). O-Ethyl S-(2-furylmethyl)thiocarbonate serves as a stable, heat-activated precursor that survives sterilization and releases 2-FFT only upon thermal processing, ensuring consistent coffee aroma at the time of consumption. Its colorless nature and established 2018 JECFA safety evaluation further support its use in this application.

Novel Spicy/Floral Flavor Compositions in Confectionery and Beverages

Unlike the sulfury, burnt aroma of furfuryl thioacetate, O-Ethyl S-(2-furylmethyl)thiocarbonate delivers a spicy floral character that expands the aromatic palette available to flavorists. This allows creation of novel flavor profiles for sugar confectionery (use levels up to 0.3 ppm), desserts (0.5 ppm), and beverages (0.1 ppm) without introducing roasted or coffee-like off-notes. The colorless appearance ensures no visual impact on transparent products .

Regulatory-Compliant Flavor Formulations for EU and Global Markets

Procurement for products destined for highly regulated markets benefits from O-Ethyl S-(2-furylmethyl)thiocarbonate's updated 2018 JECFA evaluation confirming 'No safety concern at current levels of intake' and its defined MSDI-EU of 0.61 µg/capita/day . This contrasts with the 2002 evaluation for the alternative furfuryl thioacetate, providing a more defensible regulatory dossier. The availability of a discrete NOAEL (8 mg/kg bw/day) further strengthens quantitative risk assessments required for novel food applications.

High-Purity Flavor Ingredient Sourcing for Premium Product Lines

When product quality specifications demand the highest available purity, O-Ethyl S-(2-furylmethyl)thiocarbonate's patented synthesis delivers >99% purity by GC , exceeding the typical 98% benchmark for furfuryl thioacetate . The validated synthetic protocol and documented distillation parameters (130–132°C, 30 torr) ensure reproducible quality across batches, reducing incoming quality-control testing burden for premium flavor houses.

Application
Selection Property
Validation Focus
Sterilized RTD coffee beverages
Heat-stable flavor precursor
Aroma release at sterilization temperature
Spicy/floral flavor formulations
Colorless, spicy floral odor profile
Sensory integration in clear products
Regulatory-compliant flavor development
Contemporary JECFA safety evaluation
Quantitative risk assessment documentation
Premium flavor ingredient sourcing
High-purity specification (>99%)
Incoming QC consistency and lot reproducibility
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